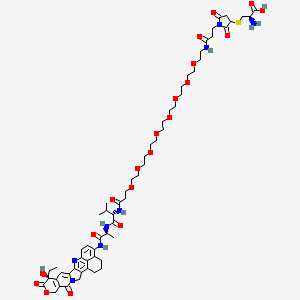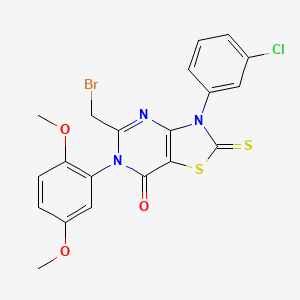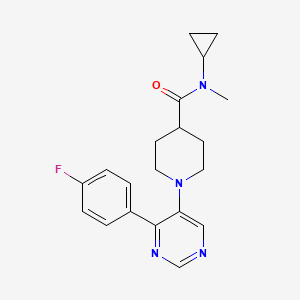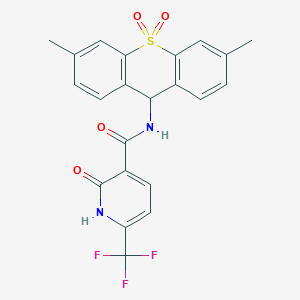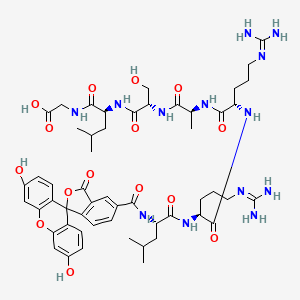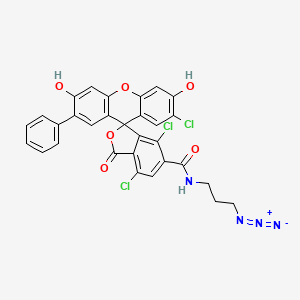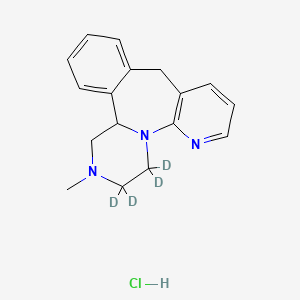
Mirtazapine-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirtazapine-d4 (hydrochloride) is a deuterated form of Mirtazapine, a noradrenergic and specific serotonergic antidepressant (NaSSA). This compound is labeled with deuterium, which is a stable isotope of hydrogen. The deuterium labeling is used to study the pharmacokinetics and metabolic pathways of Mirtazapine in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Mirtazapine-d4 (hydrochloride) involves the incorporation of deuterium into the Mirtazapine molecule. One common method is the solvent evaporation technique, where Mirtazapine is dissolved in a deuterated solvent and then evaporated to yield the deuterated product . Another method involves the reduction of a ketone intermediate with a deuterium-containing reducing agent .
Industrial Production Methods
Industrial production of Mirtazapine-d4 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Mirtazapine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated alcohols .
Scientific Research Applications
Mirtazapine-d4 (hydrochloride) is widely used in scientific research for various applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Mirtazapine.
Biology: Used in studies to investigate the biological effects of Mirtazapine on cellular and molecular levels.
Medicine: Used in clinical research to study the efficacy and safety of Mirtazapine in treating various medical conditions, including depression and anxiety disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Mirtazapine-d4 (hydrochloride) exerts its effects by antagonizing central presynaptic alpha-2 adrenergic receptors, which results in an increase in the release of norepinephrine and serotonin. It also antagonizes serotonin 5-HT2 and 5-HT3 receptors, enhancing the serotonergic activity. Additionally, it has antihistamine properties by antagonizing histamine H1 receptors .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: Another antidepressant that acts on both norepinephrine and serotonin but through reuptake inhibition rather than receptor antagonism.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that increases serotonin levels by inhibiting its reuptake.
Paroxetine: Another SSRI with similar mechanisms to Fluoxetine
Uniqueness
Mirtazapine-d4 (hydrochloride) is unique due to its dual action on both norepinephrine and serotonin through receptor antagonism rather than reuptake inhibition. This dual mechanism provides a different pharmacological profile compared to other antidepressants, potentially offering benefits in terms of efficacy and side-effect profile .
Properties
Molecular Formula |
C17H20ClN3 |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H/i9D2,10D2; |
InChI Key |
SISMRXGXKXMBKT-PQDNHERISA-N |
Isomeric SMILES |
[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H].Cl |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


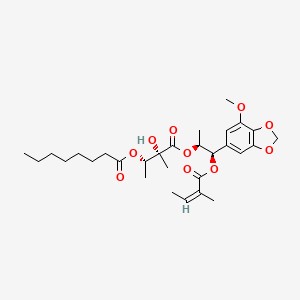
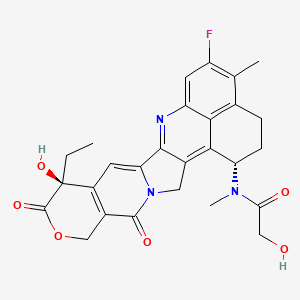
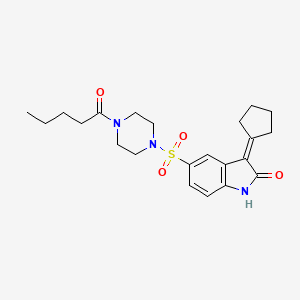
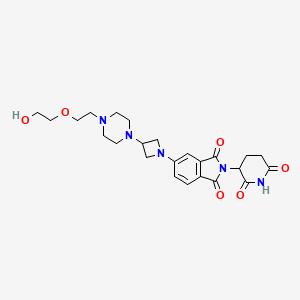
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
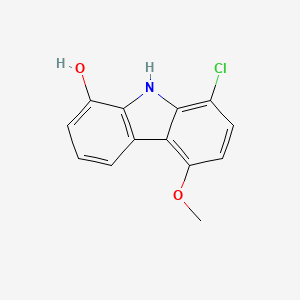
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
